6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine and fluorine substituents at the 6 and 8 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-fluoropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also tailored to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce various oxo derivatives.
Scientific Research Applications
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
- 8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
6-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTVPOUIFGWTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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